Home > Products > Screening Compounds P80329 > 2-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
2-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile -

2-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

Catalog Number: EVT-5561409
CAS Number:
Molecular Formula: C19H20F3N5
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile (1)

    Compound Description: This compound was identified as a modest Hepatitis C Virus (HCV) inhibitor through in-house screening using HCV-infected Huh7.5 cell cultures. []

    Relevance: This compound served as the starting point for the development of the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold, which ultimately led to the discovery of more potent HCV inhibitors, including 2-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile. Both compounds share the core 2-((4-arylpiperazin-1-yl)methyl)benzonitrile structure, highlighting their close structural relationship. []

L0909 (35)

    Compound Description: L0909 is a highly effective HCV inhibitor identified through structure-activity relationship (SAR) studies starting from compound 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile. L0909 demonstrates potent antiviral activity against HCV by targeting the viral entry stage. []

    Relevance: L0909 belongs to the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold, the same chemical class as 2-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile. The core structure similarities and shared antiviral target (HCV) demonstrate a strong structural and functional relationship. []

2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives

    Compound Description: This series of compounds represents a novel scaffold derived from the optimization of L0909. These derivatives exhibited higher in vitro anti-HCV activity at low nanomolar concentrations compared to L0909. []

    Relevance: These derivatives share the core 2-((4-arylpiperazin-1-yl)methyl)benzonitrile structure with 2-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile, highlighting their close structural relationship within the same chemical class. Both the target compound and these derivatives are focused on anti-HCV activity. []

3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives

    Compound Description: These compounds were designed to inhibit the interaction between PD-1 and PD-L1, critical targets for cancer immunotherapy. Compound 7 from this series demonstrated the most potent inhibitory activity. []

    Relevance: While these compounds target a different therapeutic area (cancer immunotherapy) than 2-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile, they share a notable structural feature - the presence of a piperazine ring linked to a benzonitrile moiety through a methylene bridge. This common structural element suggests a potential avenue for synthetic exploration and SAR studies between these two compound classes. []

Properties

Product Name

2-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

IUPAC Name

2-[[4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile

Molecular Formula

C19H20F3N5

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C19H20F3N5/c20-19(21,22)7-5-17-6-8-24-18(25-17)27-11-9-26(10-12-27)14-16-4-2-1-3-15(16)13-23/h1-4,6,8H,5,7,9-12,14H2

InChI Key

CCIOLELJTOISHW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2C#N)C3=NC=CC(=N3)CCC(F)(F)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C#N)C3=NC=CC(=N3)CCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.